4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
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Overview
Description
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound featuring a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Formation of the Benzothiazole Ring: This is often synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and benzothiazole rings with a benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and benzothiazole derivatives.
Scientific Research Applications
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds such as riluzole and pramipexole contain the benzothiazole ring and are used in various therapeutic applications.
Uniqueness
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is unique due to its combined thiazole and benzothiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
The compound 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS Number: 2172510-33-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O2S, with a molecular weight of approximately 365.45 g/mol. The structure features a benzamide core modified with thiazole and cyclopropyl groups, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C20H19N3O2S |
Molecular Weight | 365.45 g/mol |
CAS Number | 2172510-33-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research shows that compounds with similar structures exhibit significant inhibition of cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Proliferation Inhibition : In vitro studies indicate that this compound can significantly inhibit the growth of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells at low micromolar concentrations (1-4 µM) .
- Mechanism of Action : The compound appears to promote apoptosis and induce cell cycle arrest, akin to established anticancer agents. Western blot analyses have shown that it affects pathways related to cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects. Benzothiazole derivatives are known for their ability to modulate inflammatory cytokines such as IL-6 and TNF-α.
- Cytokine Modulation : Studies have reported that similar compounds can decrease the activity of these pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
The biological activity of benzothiazoles extends to antimicrobial properties as well. Research indicates that modifications in the benzothiazole structure can lead to enhanced antibacterial and antifungal activities.
- Broad-spectrum Activity : Compounds with thiazole moieties have shown effectiveness against various bacterial strains and fungi, indicating that our compound may possess similar properties .
Study 1: Antitumor Efficacy
In a recent study focusing on benzothiazole derivatives, the compound was tested against multiple cancer cell lines. The results demonstrated:
- GI50 Values : The GI50 values for the compound were significantly lower than those of standard chemotherapeutics, indicating superior efficacy in inhibiting tumor growth .
Study 2: Inflammatory Response
Another investigation assessed the anti-inflammatory effects of similar compounds in animal models:
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-13-23-18-10-16(6-9-20(18)29-13)24-22(26)15-4-7-17(8-5-15)27-11-21-25-19(12-28-21)14-2-3-14/h4-10,12,14H,2-3,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQONWCCZZZXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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